molecular formula C18H17N3O4S B11306760 N-(diphenylmethyl)-2,4-dihydroxy-6-methylpyrimidine-5-sulfonamide

N-(diphenylmethyl)-2,4-dihydroxy-6-methylpyrimidine-5-sulfonamide

Cat. No.: B11306760
M. Wt: 371.4 g/mol
InChI Key: IYNUYIXFNOMEAV-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multiple steps. One common method includes the reaction of diphenylmethane with appropriate sulfonamide and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and scalability. These methods allow for better control over reaction parameters and can lead to higher yields and purities compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diphenylmethyl derivatives and pyrimidine sulfonamides. Examples are N-(diphenylmethyl)-1-phenylethan-1-imine and other sulfonamide-based pyrimidines .

Uniqueness

What sets N-(diphenylmethyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-benzhydryl-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C18H17N3O4S/c1-12-16(17(22)20-18(23)19-12)26(24,25)21-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15,21H,1H3,(H2,19,20,22,23)

InChI Key

IYNUYIXFNOMEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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